
(4-Methyl-3-nitrophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C7H8AsNO5. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO3H2). This compound is known for its applications in various fields, including agriculture and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)arsonic acid typically involves the nitration of toluene followed by the introduction of the arsonic acid group. The process can be summarized as follows:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methyl-3-nitrotoluene.
Introduction of Arsonic Acid Group: The nitrotoluene derivative is then reacted with arsenic trioxide (As2O3) in the presence of hydrochloric acid (HCl) to introduce the arsonic acid group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methyl-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The arsonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Reduction: 4-Methyl-3-aminophenyl arsonic acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Applications De Recherche Scientifique
(4-Methyl-3-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit the growth of certain microorganisms and plants.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-nitrophenyl)arsonic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The arsonic acid group can also bind to thiol groups in proteins, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Roxarsone (4-hydroxy-3-nitrophenyl arsonic acid): Used as a feed additive in poultry and swine production.
Nitarsone (4-nitrophenyl arsonic acid): Used as an antimicrobial growth promoter in poultry.
Arsanilic acid (4-aminophenyl arsonic acid): Used as a feed additive for enteric conditions in pigs and poultry.
Uniqueness: (4-Methyl-3-nitrophenyl)arsonic acid is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
6295-19-8 |
|---|---|
Formule moléculaire |
C7H8AsNO5 |
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
(4-methyl-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4H,1H3,(H2,10,11,12) |
Clé InChI |
ZZCRGEZBCCUBTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[As](=O)(O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



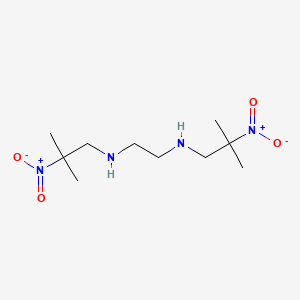
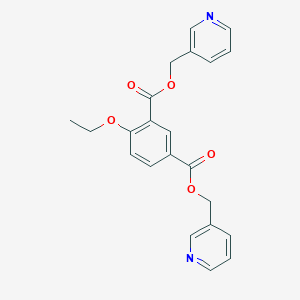
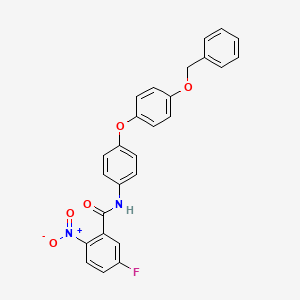

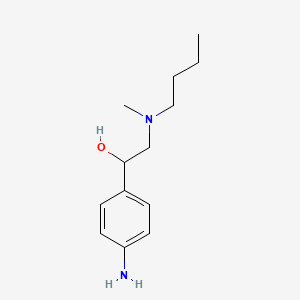
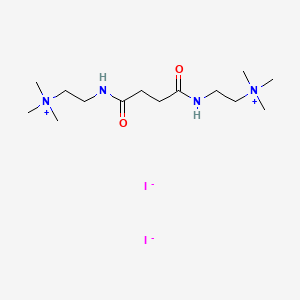
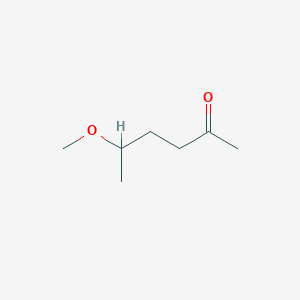
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)



